molecular formula C17H25N3O3 B1405889 Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate CAS No. 1630096-63-7

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate

Cat. No.: B1405889
CAS No.: 1630096-63-7
M. Wt: 319.4 g/mol
InChI Key: KWAUUVCWNJQLCT-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate is a chemical compound with the molecular formula C17H25N3O3 and a molecular weight of 319.4 g/mol . This compound is characterized by the presence of an acetamido group, a piperazine ring, and a phenyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with methyl 2-bromo-3-oxopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of the aniline attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAUUVCWNJQLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate

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